molecular formula C2H3N3S B3136089 1,2,3-Thiadiazol-4-amine CAS No. 4100-27-0

1,2,3-Thiadiazol-4-amine

Cat. No.: B3136089
CAS No.: 4100-27-0
M. Wt: 101.13 g/mol
InChI Key: CUWHXIJMTMMRTI-UHFFFAOYSA-N
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Description

1,2,3-Thiadiazol-4-amine is a heterocyclic compound containing sulfur and nitrogen atoms within its five-membered ring structure. This compound is of significant interest due to its diverse range of applications in various fields, including medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,3-Thiadiazol-4-amine can be synthesized through several methods. One common approach involves the reaction of thiosemicarbazide with nitrous acid, which leads to the formation of the thiadiazole ring. Another method includes the cyclization of hydrazonoyl halides with potassium thiocyanate .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1,2,3-Thiadiazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted thiadiazoles .

Scientific Research Applications

1,2,3-Thiadiazol-4-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1,2,3-thiadiazol-4-amine involves its interaction with various molecular targets and pathways. In medicinal applications, it can inhibit enzymes or disrupt DNA replication, leading to the death of microbial or cancer cells. The compound’s sulfur and nitrogen atoms play a crucial role in its binding affinity and reactivity .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific arrangement of atoms, which imparts distinct chemical reactivity and biological activity. Its ability to form stable complexes with metals and other compounds makes it valuable in various research and industrial applications .

Properties

IUPAC Name

thiadiazol-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3N3S/c3-2-1-6-5-4-2/h1H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUWHXIJMTMMRTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=NS1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10295364
Record name 1,2,3-THIADIAZOL-4-AMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10295364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4100-27-0
Record name NSC101515
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101515
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2,3-THIADIAZOL-4-AMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10295364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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